molecular formula C33H36N4O4 B1264338 Chlorin E4 CAS No. 550-52-7

Chlorin E4

Cat. No. B1264338
CAS RN: 550-52-7
M. Wt: 552.7 g/mol
InChI Key: AKQWLZLQQVVKCI-JTSKRJEESA-N
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Description

Chlorin E4 is an organic compound that belongs to the family of chlorins, which are macrocyclic compounds with a structure similar to porphyrins . It is commonly used to improve photodynamic therapy for cancer and other diseases . Chlorin E4 has multiple applications in medical research, including as a photosensitizer for localized tumor destruction .


Synthesis Analysis

Chlorin E4 can be synthesized through the derivatization of porphyrins. This approach involves hydrogenation, cycloaddition, annulation, and various “breaking and mending” techniques. Another method involves the esterification of chlorin e6 with amino alcohols, leading to cationic water-soluble esters.


Molecular Structure Analysis

The molecular structure of Chlorin E4, characterized by its dihydroporphyrin macrocycle, includes one pyrroline ring and three pyrrole rings. This structure is central to its function and similar to the core chromophore of chlorophyll.


Chemical Reactions Analysis

Chlorin E4 undergoes various chemical reactions, reflecting its reactivity and potential for modification. For instance, the synthesis of amide derivatives of chlorin e6 showcases the molecule’s versatility in forming secondary and tertiary amides under mild conditions. These reactions demonstrate the compound’s ability to engage in addition, substitution, and electron transfer processes, significantly influencing its chemical behavior and utility.

Scientific Research Applications

Photodynamic Therapy (PDT) for Cancer Treatment

Chlorin E4 has been utilized in PDT, where it’s activated by light to produce reactive oxygen species that can kill cancer cells. The sodium salt of Ce4 has been patented for use in PDT for various cancers, including ovarian cancer . Its ability to absorb light in the 600–700 nm range, where tissue penetration is deeper, makes it an effective agent for targeting tumor cells .

Intracellular Localization and Metabolic Profiling

High-resolution magic angle spinning NMR spectroscopy has been employed to study the metabolic profile of cultured HeLa cells treated with Ce4. This research has shown that Ce4 can localize within cell membranes, affecting the cellular phospholipid choline resonance . Such studies are crucial for understanding the intracellular fate of photosensitizers and their impact on cell metabolism .

Carrier Systems for Photosensitizers

Ce4’s effectiveness can be influenced by its carrier system. Studies have compared Ce4 alone to Ce4 encapsulated in carriers like polyvinylpyrrolidone (PVP) and the micelle-forming polyethylene glycol-polypropylene glycol triblock copolymer Kolliphor P188 (KP). These carriers can affect the intracellular uptake and distribution of Ce4, as well as its metabolic impact on cells .

Photophysical Property Maintenance

Maintaining the photophysical properties of Ce4 in aqueous solutions is vital for its application in PDT. Research has focused on preventing aggregation and ensuring that Ce4 retains its properties when used in medical applications .

Metabolic Response to Photosensitizers

The metabolic response of cells to Ce4 has been studied using multivariate statistical analyses of NMR spectra. This includes observing alterations in metabolites involved in the tricarboxylic acid cycle and phosphatidylcholine metabolism, which are significant for understanding the therapeutic effects and side effects of Ce4 .

Nanoparticle Effects on Photosensitizers

The interaction between nanoparticles and photosensitizers like Ce4 is a growing field of study. Research indicates that nanoparticles can affect the dark toxicity, side effects, and in vivo tolerability of photosensitizers. Understanding these interactions is key for developing safe and effective PDT treatments .

Mechanism of Action

Target of Action

Chlorin E4, an organic compound belonging to the family of chlorins, is structurally similar to porphyrins . It primarily targets mammalian phase 2 proteins . These proteins play a crucial role in protecting cells against oxidants and electrophiles .

Mode of Action

Chlorin E4 interacts with its targets by inducing mammalian phase 2 proteins that protect cells against oxidants and electrophiles . This induction depends on the ability of Chlorin E4 or its metabolites to react with thiol groups . This property is shared with all other classes of phase 2 inducers .

Biochemical Pathways

Chlorin E4 affects the tricarboxylic acid cycle and the phosphatidylcholine metabolism . It induces significant alterations in these metabolic pathways, which are concentration-dependent .

Pharmacokinetics

Studies have shown that chlorin e4 exhibits membrane localization in cells, as evidenced by its concentration-dependent chemical shift perturbation of the cellular phospholipid choline resonance .

Result of Action

The primary result of Chlorin E4’s action is the induction of mammalian phase 2 proteins, which protect cells against harmful oxidants and electrophiles . This results in enhanced cellular protection and potentially contributes to the prevention of diseases like cancer .

Action Environment

The action, efficacy, and stability of Chlorin E4 can be influenced by various environmental factors. For instance, the presence of carrier systems like polyvinylpyrrolidone (PVP) or the micelle-forming polyethylene glycol (PEG)-polypropylene glycol triblock copolymer Kolliphor P188 (KP) can affect the intracellular fate of Chlorin E4 . These carriers can modulate the concentration-dependent metabolic response upon exposure to Chlorin E4 .

properties

IUPAC Name

(17S,18S)-18-(2-carboxyethyl)-12-ethenyl-7-ethyl-3,8,13,17,20-pentamethyl-17,18,22,23-tetrahydroporphyrin-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H36N4O4/c1-8-20-15(3)23-12-25-17(5)22(10-11-29(38)39)31(36-25)19(7)32-30(33(40)41)18(6)26(37-32)14-28-21(9-2)16(4)24(35-28)13-27(20)34-23/h8,12-14,17,22,34-35H,1,9-11H2,2-7H3,(H,38,39)(H,40,41)/t17-,22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKQWLZLQQVVKCI-JTSKRJEESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C2=CC3=C(C(=C(N3)C=C4C(C(C(=N4)C(=C5C(=C(C(=N5)C=C1N2)C)C(=O)O)C)CCC(=O)O)C)C)C=C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=C(C2=CC3=C(C(=C(N3)C=C4[C@H]([C@@H](C(=N4)C(=C5C(=C(C(=N5)C=C1N2)C)C(=O)O)C)CCC(=O)O)C)C)C=C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H36N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

552.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Chlorin E4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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